molecular formula C12H13NO B2624775 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile CAS No. 2114944-92-0

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile

Cat. No.: B2624775
CAS No.: 2114944-92-0
M. Wt: 187.242
InChI Key: WCZCWBZOXLGJMY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which allows for the efficient synthesis of this compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in material synthesis and catalysis for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2H/4H-Chromenes: These compounds share a similar chromene scaffold and exhibit diverse biological activities.

    Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological and chemical properties.

Uniqueness

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and the dimethyl substitution.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydrochromene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2)8-14-11-6-4-3-5-9(11)10(12)7-13/h3-6,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZCWBZOXLGJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2C1C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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